2-Chloro-1-[4-(5-methyl-2-phenyl-1H-imidazol-1-YL)piperidino]-1-propanone
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Overview
Description
2-Chloro-1-[4-(5-methyl-2-phenyl-1H-imidazol-1-YL)piperidino]-1-propanone is a synthetic compound that features an imidazole ring, a piperidine ring, and a chlorinated propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(5-methyl-2-phenyl-1H-imidazol-1-YL)piperidino]-1-propanone typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The piperidine ring is then introduced through a substitution reaction, followed by the addition of the chlorinated propanone moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Safety protocols and waste management practices are crucial in industrial settings to ensure the safe handling of reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(5-methyl-2-phenyl-1H-imidazol-1-YL)piperidino]-1-propanone undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, reduced piperidine compounds, and substituted propanone derivatives .
Scientific Research Applications
2-Chloro-1-[4-(5-methyl-2-phenyl-1H-imidazol-1-YL)piperidino]-1-propanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(5-methyl-2-phenyl-1H-imidazol-1-YL)piperidino]-1-propanone involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The chlorinated propanone moiety can participate in covalent interactions with target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-4-(5-methyl-1H-imidazol-1-yl)piperidine: Similar structure but lacks the propanone moiety.
2-Chloro-1-[4-(1H-imidazol-1-yl)piperidino]-1-propanone: Similar structure but lacks the methyl and phenyl substituents on the imidazole ring.
Uniqueness
2-Chloro-1-[4-(5-methyl-2-phenyl-1H-imidazol-1-YL)piperidino]-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl and phenyl substituents on the imidazole ring enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H22ClN3O |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-chloro-1-[4-(5-methyl-2-phenylimidazol-1-yl)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C18H22ClN3O/c1-13-12-20-17(15-6-4-3-5-7-15)22(13)16-8-10-21(11-9-16)18(23)14(2)19/h3-7,12,14,16H,8-11H2,1-2H3 |
InChI Key |
PVZZQQWGZLNYIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1C2CCN(CC2)C(=O)C(C)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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